3-Fluoro-4-(quinuclidin-3-yloxy)aniline
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Overview
Description
3-Fluoro-4-(quinuclidin-3-yloxy)aniline is a chemical compound with the molecular formula C13H17FN2O. It is characterized by the presence of a fluorine atom, a quinuclidine moiety, and an aniline group. This compound is known for its unique blend of fluorine and quinuclidine functionalities, which make it a valuable intermediate in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline typically involves the reaction of 3-fluoroaniline with quinuclidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(quinuclidin-3-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(quinuclidin-3-yloxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, while the fluorine atom enhances the compound’s binding affinity and metabolic stability. These interactions lead to modulation of signaling pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
3-Fluoro-4-(quinuclidin-3-yloxy)aniline stands out due to its unique combination of fluorine and quinuclidine functionalities. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
937598-44-2 |
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Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-3-yloxy)-3-fluoroaniline |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-10(15)1-2-12(11)17-13-8-16-5-3-9(13)4-6-16/h1-2,7,9,13H,3-6,8,15H2 |
InChI Key |
GDYFVLPXHUHZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=C(C=C3)N)F |
Origin of Product |
United States |
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